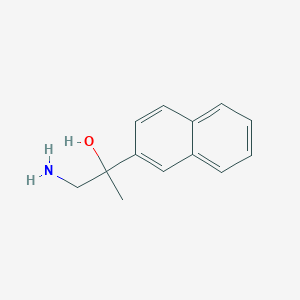

1-Amino-2-(2-naphthyl)propan-2-ol

Übersicht

Beschreibung

1-Amino-2-(2-naphthyl)propan-2-ol is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Amino-2-(2-naphthyl)propan-2-ol, also known as 1-amino-2-naphthylpropanol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by its unique naphthalene moiety attached to a propanolamine structure. Its molecular formula is , with a molecular weight of 197.25 g/mol. The compound's structure contributes to its biological activity, particularly in modulating various biochemical pathways.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, derivatives have shown significant activity against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | 10–33 | MCF-7 |

| Derivative 9q | 23–33 | MDA-MB-231 |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Studies suggest that it may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Interaction : The compound binds to the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics, which is crucial for cell division.

- Apoptosis Induction : By promoting mitochondrial dysfunction and activating caspase pathways, it triggers apoptosis in cancer cells.

- Antioxidant Activity : It scavenges free radicals and enhances the cellular antioxidant defense system, thereby protecting cells from oxidative damage.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant cell death through apoptosis, with flow cytometry confirming G2/M phase arrest .

- Neuroprotective Study : In a model of oxidative stress-induced neurotoxicity, this compound significantly reduced neuronal cell death compared to control groups .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Amino-2-(2-naphthyl)propan-2-ol serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to participate in reactions that yield significant therapeutic compounds.

Case Study: Synthesis of Antimalarial Agents

Recent studies have highlighted the compound's role in synthesizing derivatives with antimalarial activity. For instance, derivatives of 1-aminoalkyl-2-naphthols have been evaluated for their efficacy against Plasmodium falciparum, showing promising results in both in vitro and in vivo tests. Compound 22 , derived from this class, exhibited a 98% reduction in parasitemia in treated mice, indicating its potential as a therapeutic agent against malaria .

Asymmetric Synthesis

The compound is also significant in asymmetric synthesis due to its chiral nature. It can function as a chiral auxiliary or ligand in various reactions.

Table: Applications in Asymmetric Synthesis

| Reaction Type | Application | Yield (%) |

|---|---|---|

| Mannich Reaction | Aminoalkylation of 2-naphthol with aldehydes | 67–91 |

| Betti Reaction | Formation of chiral ligands | Up to 86 |

| Friedel-Crafts Reaction | Chiral aminonaphthols from imines | Variable |

These reactions demonstrate the versatility of this compound in generating optically active compounds essential for drug development .

Biocatalytic Applications

Biocatalytic methods utilizing this compound have been explored for synthesizing other amino alcohols. The use of enzymes such as keto reductases (KRED) allows for the selective production of desired enantiomers, enhancing the efficiency and sustainability of chemical processes .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in various industrial sectors:

Table: Industrial Applications

| Industry | Application |

|---|---|

| Coatings | Used as a component in waterborne coatings |

| Metalworking | Employed in metalworking fluids |

| Personal Care Products | Utilized in formulations for skin and hair care |

The compound's ability to act as a solubilizer and buffer makes it valuable across these industries .

Eigenschaften

IUPAC Name |

1-amino-2-naphthalen-2-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-13(15,9-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,15H,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYWFUGZFSNSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC2=CC=CC=C2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.